Cas no 339-40-2 (4-amino-N-3-(trifluoromethyl)phenylbenzene-1-sulfonamide)

4-Amino-N-3-(trifluoromethyl)phenylbenzene-1-sulfonamide is a sulfonamide derivative characterized by its trifluoromethylphenyl and amino-substituted benzene sulfonamide structure. This compound exhibits notable chemical stability and reactivity, making it valuable in pharmaceutical and agrochemical research. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic resistance, while the sulfonamide moiety contributes to its potential biological activity, particularly in enzyme inhibition applications. Its well-defined molecular structure allows for precise modifications, facilitating its use as an intermediate in the synthesis of more complex molecules. The compound’s purity and consistent performance make it suitable for rigorous laboratory and industrial applications.
4-amino-N-3-(trifluoromethyl)phenylbenzene-1-sulfonamide structure
339-40-2 structure
Product Name:4-amino-N-3-(trifluoromethyl)phenylbenzene-1-sulfonamide
CAS No:339-40-2
MF:C13H11F3N2O2S
MW:316.298852205276
MDL:MFCD00204069
CID:323595
PubChem ID:232765
Update Time:2025-10-28

4-amino-N-3-(trifluoromethyl)phenylbenzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • Benzenesulfonamide, 4-amino-N-[3-(trifluoromethyl)phenyl]-
    • 4-AMINO-N-(3-TRIFLUOROMETHYL-PHENYL)-BENZENESULFONAMIDE
    • 4-Amino-N-[3-(trifluoromethyl)-phenyl]benzenesulfonamide
    • OR067031, BENZENESULFONAMIDE, 4-AMINO-N-[3-(TRIFLUOROMETHYL)PHENYL]-
    • 3'-(Trifluoromethyl)sulfanilanilid
    • 3-Fluoro-3'-trifluoromethyl-sulfanil-anilide
    • 4-amino-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide
    • 4-azanyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide
    • N-(3-trifluoromethylphenyl)-4-aminobenzenesulfonamide
    • sulfanilic acid-(3-trifluoromethyl-anilide)
    • Sulfanilsaeure-(3-trifluormethyl-anilid)
    • 4-amino-N-3-(trifluoromethyl)phenylbenzene-1-sulfonamide
    • AB00075133-01
    • NSC30666
    • 339-40-2
    • EN300-02330
    • HMS561M14
    • MFCD00204069
    • NCIOpen2_007612
    • CS-0218863
    • DTXSID40955489
    • NSC-30666
    • AKOS000115436
    • 4-Amino-N-(4-sec-butoxyphenyl)benzenesulfonamide
    • 4-amino-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide
    • NSC56603
    • Z56792404
    • 4-amino-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide
    • SCHEMBL5894008
    • Maybridge1_007142
    • MDL: MFCD00204069
    • Inchi: 1S/C13H11F3N2O2S/c14-13(15,16)9-2-1-3-11(8-9)18-21(19,20)12-6-4-10(17)5-7-12/h1-8,18H,17H2
    • InChI Key: HLQMPESPBXMWOE-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(=CC=1)N)(NC1C=CC=C(C(F)(F)F)C=1)(=O)=O

Computed Properties

  • Exact Mass: 316.04900
  • Monoisotopic Mass: 316.04933326g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4
  • Complexity: 439
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 80.6Ų

Experimental Properties

  • PSA: 80.57000
  • LogP: 4.82340

4-amino-N-3-(trifluoromethyl)phenylbenzene-1-sulfonamide Customs Data

  • HS CODE:2935009090
  • Customs Data:

    China Customs Code:

    2935009090

    Overview:

    2935009090 Other sulphonates(Acyl)amine. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:35.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2935009090 other sulphonamides VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:35.0%

4-amino-N-3-(trifluoromethyl)phenylbenzene-1-sulfonamide Pricemore >>

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Additional information on 4-amino-N-3-(trifluoromethyl)phenylbenzene-1-sulfonamide

Introduction to 4-amino-N-3-(trifluoromethyl)phenylbenzene-1-sulfonamide (CAS No. 339-40-2)

4-amino-N-3-(trifluoromethyl)phenylbenzene-1-sulfonamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, identified by its CAS number 339-40-2, is a sulfonamide derivative featuring a trifluoromethyl group, which imparts unique electronic and steric properties to the molecule. The presence of both amino and sulfonamide functional groups makes it a versatile intermediate in the synthesis of various bioactive molecules.

The structural configuration of 4-amino-N-3-(trifluoromethyl)phenylbenzene-1-sulfonamide consists of a benzene ring substituted with an amino group at the 4-position and a sulfonamide group at the 1-position, with a trifluoromethyl group attached to the 3-position of the phenyl ring. This specific arrangement enhances the compound's reactivity and potential applications in medicinal chemistry. The trifluoromethyl group, in particular, is known for its ability to modulate metabolic stability, lipophilicity, and binding affinity, making it a valuable moiety in drug design.

In recent years, there has been a surge in research focused on sulfonamide derivatives due to their broad spectrum of biological activities. Sulfonamides are widely recognized for their antimicrobial, anti-inflammatory, and anticancer properties. Among these derivatives, compounds containing a trifluoromethyl group have shown enhanced efficacy and selectivity in various therapeutic applications. The incorporation of this group into the molecular framework often leads to improved pharmacokinetic profiles, including increased solubility and bioavailability.

The synthesis of 4-amino-N-3-(trifluoromethyl)phenylbenzene-1-sulfonamide involves multi-step organic reactions that require precise control over reaction conditions. Typically, the process begins with the functionalization of a benzene ring to introduce the necessary substituents. The introduction of the amino group can be achieved through nucleophilic aromatic substitution or reduction of nitro groups. Subsequently, the sulfonamide group is introduced via sulfonylation reactions, often using reagents such as chlorosulfonic acid or sulfur trioxide derivatives. The final step involves the addition of the trifluoromethyl group, which can be accomplished through halogen-metal exchange followed by reaction with trifluoroacetic anhydride.

The importance of this compound in pharmaceutical research cannot be overstated. It serves as a crucial building block for the development of novel therapeutic agents. For instance, researchers have explored its potential in designing kinase inhibitors, which are essential in treating cancers and inflammatory diseases. The presence of both amino and sulfonamide groups provides multiple sites for further functionalization, allowing chemists to tailor the molecule's properties to specific biological targets.

Recent studies have highlighted the compound's role in developing next-generation antibiotics. The sulfonamide moiety is known to disrupt bacterial cell wall synthesis, while the trifluoromethyl group enhances binding affinity to bacterial enzymes. This combination has led to the discovery of several potent antibiotics that are effective against multidrug-resistant bacteria. Additionally, computational studies have shown that modifications to this scaffold can lead to compounds with improved efficacy against Gram-negative pathogens.

The impact of 4-amino-N-3-(trifluoromethyl)phenylbenzene-1-sulfonamide extends beyond antibiotic development. It has also been investigated for its potential in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. The sulfonamide group has been shown to interact with specific protein targets involved in neurodegeneration, while the amino group allows for further derivatization to enhance binding affinity. Preliminary studies suggest that derivatives of this compound may inhibit amyloid-beta aggregation, a key pathological feature of Alzheimer's disease.

In conclusion, 4-amino-N-3-(trifluoromethyl)phenylbenzene-1-sulfonamide (CAS No. 339-40-2) is a versatile and highly valuable compound in pharmaceutical research. Its unique structural features make it an excellent candidate for developing novel therapeutic agents with applications ranging from antibiotics to neurological disorders. As research continues to uncover new biological activities and synthetic pathways, this compound is poised to play an increasingly significant role in drug discovery and development.

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